1,3,5-Tri(1H-tetrazol-5-yl)benzene

Description

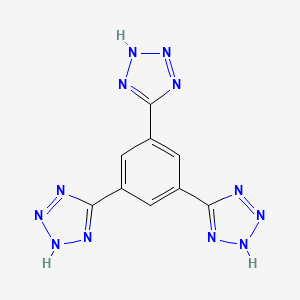

1,3,5-Tri(1H-tetrazol-5-yl)benzene (CAS: 193614-99-2) is a nitrogen-rich aromatic compound with the molecular formula C₉H₆N₁₂ and a molecular weight of 282.224 g/mol. Its structure features a central benzene ring substituted at the 1,3,5-positions with tetrazole groups, which are five-membered heterocyclic rings containing four nitrogen atoms. Key physical properties include a density of 1.8±0.1 g/cm³, a boiling point of 815.9±75.0 °C, and a flash point of 396.3±30.0 °C .

The compound is synthesized via multi-step reactions, often involving the cycloaddition of nitriles with sodium azide under microwave irradiation in the presence of catalysts like ZnBr₂. For example, the intermediate N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide is converted into the final tetrazole product through nitrile-to-tetrazole functionalization . Its high nitrogen content and rigid geometry make it valuable in coordination chemistry, gas sorption, and chiral sensing applications.

Properties

IUPAC Name |

5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCVHAPAZSJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri(1H-tetrazol-5-yl)benzene can be synthesized through various methods. A common approach involves the substitution of hydrogen atoms on the benzene ring with tetrazole groups under suitable reaction conditions . One method includes the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide in dimethylformamide (DMF) to form the corresponding tetrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Substitution Reactions

The tetrazole groups undergo nucleophilic substitution under controlled conditions. Studies demonstrate reactions with dibromoalkanes to form alkylated derivatives:

These reactions proceed via Stille coupling mechanisms, where organotin intermediates facilitate C–C bond formation. The tetrazole’s nitrogen atoms act as nucleophiles, displacing bromide ions .

Oxidation and Reduction

The tetrazole rings exhibit redox activity:

-

Oxidation : Under strong oxidants (e.g., KMnO₄), tetrazole groups convert to carboxylic acids or nitro derivatives, depending on reaction conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd) selectively reduces tetrazole rings to dihydrotetrazoles, preserving the benzene core .

Coordination Chemistry

The tetrazole groups act as polydentate ligands , forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺). Key findings include:

-

Zn(II) complexes : Used in catalytic processes due to their Lewis acidity .

-

Cu(II) frameworks : Enable efficient [3+2] cycloadditions in heterogeneous catalysis .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing nitrogen gas and forming carbonaceous residues . This exothermic behavior underpins its use in energetic materials .

Scientific Research Applications

Coordination Chemistry

1,3,5-Tri(1H-tetrazol-5-yl)benzene is employed as a ligand in the development of metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances the structural diversity and stability of these frameworks. MOFs synthesized using this compound have shown potential applications in gas storage, separation processes, and catalysis.

| Application | Details |

|---|---|

| Gas Storage | Enhanced capacity for CO₂ and H₂ storage due to high surface area |

| Catalysis | Utilized in catalytic reactions for organic transformations |

| Drug Delivery Systems | Potential use in targeted drug delivery due to its structural properties |

Biological Applications

Research indicates that this compound has promising applications in biological sensors and imaging agents. Its tetrazole groups exhibit bioisosteric properties akin to carboxylic acids, which can enhance drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A study explored the use of this compound in formulating drug delivery systems that improve the pharmacokinetics of therapeutic agents. The tetrazole moieties allowed for better lipid solubility compared to traditional carboxylic acid derivatives, facilitating cellular uptake.

Material Science

The compound is also recognized for its role in developing high-energy materials such as explosives and propellants. The high energy density associated with tetrazole compounds makes them suitable candidates for applications requiring stability under extreme conditions.

| Material Type | Properties |

|---|---|

| Explosives | High thermal stability; fast decomposition rates |

| Propellants | Enhanced performance due to energy density |

Mechanism of Action

The mechanism of action of 1,3,5-Tri(1H-tetrazol-5-yl)benzene involves its ability to form stable complexes with metal ions. The tetrazole groups act as ligands, coordinating with metal centers to form metal-organic frameworks (MOFs). These frameworks have various applications, including catalysis, gas storage, and separation . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complex formation .

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,5-Tri(1-imidazolyl)benzene

This compound replaces tetrazole groups with imidazole rings. While both ligands form coordination polymers with transition metals (e.g., Cd, Co, Ni), 1,3,5-Tri(1-imidazolyl)benzene -based frameworks exhibit distinct sorption and sensing properties. For instance:

- Gas Sorption : Cd-based polymers with this ligand show selective CO₂ adsorption (e.g., 4 in ), attributed to the flexibility of the imidazole-metal coordination .

| Property | 1,3,5-Tri(1H-tetrazol-5-yl)benzene | 1,3,5-Tri(1-imidazolyl)benzene |

|---|---|---|

| Coordination Sites | 3 tetrazole N-donors | 3 imidazole N-donors |

| CO₂ Adsorption | Not reported | Yes (e.g., Compound 4 ) |

| Fluorescence Sensing | Limited data | Acetone detection |

1,4-Di(1H-tetrazol-5-yl)benzene

This ligand has two tetrazole groups instead of three. When combined with Pd(II) acceptors, it forms edge-directed tetrahedral cages , whereas the tri-tetrazole analogue generates face-directed tetrahedral cages with larger hydrophobic cavities. The tri-tetrazole system (MOC-6 in ) exhibits enantioselectivity for chiral guests like 2,2’-diethoxy-1,1’-binaphthalene (75:25 selectivity for R/S enantiomers) due to its rigid, symmetric geometry .

Tricarboxylic Acid Isosteres

Tetrazoles are electronic isosteres of carboxylic acids, sharing similar pKa values (∼4.5 for tetrazole vs. ∼2.5 for carboxylic acids). For example, This compound mimics 1,3,5-benzenetricarboxylic acid in metal-organic frameworks (MOFs) but offers enhanced hydrolytic stability and solubility in polar solvents .

Key Research Findings

Supramolecular Chirality : The tri-tetrazole ligand enables the assembly of water-soluble chiral cages (e.g., MOC-6 ) with applications in enantioselective sensing, a feature absent in simpler di-tetrazole systems .

Thermal Stability : Tetrazole-based frameworks decompose at higher temperatures (>300°C) compared to imidazole-based analogues (<250°C) due to stronger metal-N bonds .

Synthetic Versatility : The tri-tetrazole ligand can be post-metalated with Pd(II) to tune cavity size and functionality, a strategy less feasible with carboxylic acid isosteres .

Limitations and Challenges

- Synthetic Complexity : The multi-step synthesis of this compound (e.g., microwave-assisted cycloaddition) limits scalability compared to imidazole derivatives .

- Data Gaps : Physical properties like melting point and exact solubility parameters remain unreported for this compound, complicating direct comparisons with analogues .

Biological Activity

1,3,5-Tri(1H-tetrazol-5-yl)benzene is a heterocyclic compound characterized by the presence of three tetrazole rings attached to a benzene core. Its molecular formula is , and it has gained attention for its diverse biological activities and potential applications in medicinal chemistry, materials science, and as a ligand in metal-organic frameworks (MOFs) .

The compound's structure contributes to its unique chemical properties, including high thermal stability and the ability to form coordination complexes with various metals. This is particularly relevant in the synthesis of MOFs, where it acts as a bridging ligand .

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that tetrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, certain derivatives showed in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with cellular processes or enzyme inhibition.

- Anticancer Properties : Research indicates potential anticancer effects due to the compound's ability to interact with specific molecular targets involved in cancer progression. The tetrazole moiety is known to mimic carboxylic acids, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

- Enzyme Inhibition : The tetrazole group can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that rely on carboxylate interactions. This property is crucial for drug design targeting metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of nitrogen atoms in the tetrazole rings allows for strong hydrogen bonding interactions with biological macromolecules, which can stabilize ligand-receptor complexes .

- π-π Stacking Interactions : The aromatic nature of the benzene core facilitates π-π stacking interactions with nucleobases or other aromatic compounds within biological systems .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole derivatives synthesized from this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Mechanism

Another research project focused on the anticancer properties of the compound. It was found that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the standard synthesis protocols for 1,3,5-Tri(1H-tetrazol-5-yl)benzene, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves cyclization reactions or metal-catalyzed azide-alkyne cycloaddition. A general method includes refluxing precursors (e.g., substituted benzaldehyde derivatives) with sodium azide and catalysts like ZnBr₂ in tert-butanol under microwave irradiation (100°C, 60 min) to promote tetrazole ring formation . Optimization strategies include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst loading : Stoichiometric ZnBr₂ (9 equivalents) improves cyclization efficiency.

- Temperature control : Microwave-assisted heating reduces side reactions and improves yield .

Post-synthesis purification via acid precipitation (10% HCl) removes unreacted sodium azide .

Advanced: How does the multiple nitrogen coordination in this compound influence its self-assembly behavior in Pd(II) coordination complexes?

Answer:

The tetrazole ring’s five nitrogen atoms enable diverse coordination modes (monodentate, bridging), leading to unpredictable assembly pathways. For example, reactions with cis-blocked Pd(II) acceptors yield either edge-directed or face-directed Pd₁₂ tetrahedral cages depending on ligand-to-metal stoichiometry (1:1 vs. 3:2 ratios) . Challenges include:

- Steric hindrance : Bulky tetrazole groups can disrupt symmetry, favoring metastable intermediates.

- pH sensitivity : Protonation of N–H tetrazole moieties alters ligand flexibility, impacting cage stability.

Strategies to control assembly include adjusting reaction pH (neutral to mildly acidic) and using post-metalation steps to stabilize the final architecture .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound-based coordination polymers?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, particularly for resolving hydrogen-bonding networks in tetrazole-based frameworks .

- FTIR spectroscopy : Monitor N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) to confirm ligand integrity .

- NMR (¹H/¹³C) : Detect protonation state changes in DMSO-d₆; deshielded aromatic protons (δ 7.5–8.5 ppm) indicate metal coordination .

Advanced: What strategies can mitigate discrepancies in ligand-metal stoichiometry observed during the self-assembly of Pd₁₂ tetrahedral cages using this compound?

Answer:

Discrepancies often arise from competing coordination modes. Mitigation approaches include:

- Stoichiometric titration : Precisely control molar ratios (e.g., 3:2 ligand:Pd(II)) to favor face-directed assembly over polymeric byproducts .

- In-situ monitoring : Use UV-vis spectroscopy to track ligand-metal binding kinetics; absorbance shifts at 280–300 nm indicate Pd–N bond formation .

- Post-assembly metalation : Introduce additional Pd(II) post-gelation to stabilize cages and suppress off-pathway aggregates .

Basic: How does the acidity of tetrazole moieties in this compound affect its protonation state under varying pH conditions, and what experimental techniques can monitor this?

Answer:

Tetrazole pKa values range from 4.5–5.7, making them pH-sensitive. Protonation states influence coordination behavior:

- Acidic conditions (pH < 4) : Fully protonated tetrazoles act as H-bond donors, favoring supramolecular polymers.

- Neutral conditions : Deprotonated tetrazoles coordinate metals via N atoms.

Monitor using: - Potentiometric titration : Track pKa transitions with a glass electrode.

- ¹⁵N NMR : Chemical shifts at δ 150–170 ppm indicate deprotonation .

Advanced: What mechanistic insights explain the self-sorting behavior of supramolecular assemblies derived from this compound when mixed with other ligands?

Answer:

Self-sorting arises from geometric and electronic complementarity. For example, mixing this compound (H₃L2) with 1,4-di(1H-tetrazol-5-yl)benzene (H₂L1) in aqueous Pd(II) systems results in distinct Pd₁₂ cages (T1 and T2) due to:

- Edge vs. face selectivity : H₃L2’s trigonal symmetry drives face-directed assembly, while H₂L1’s linearity promotes edge binding .

- Chiral recognition : Enantiopure cages (e.g., MOC-6) exhibit 3:1 selectivity for R/S-binaphthol guests via cavity size matching .

Mechanistic studies using circular dichroism (CD) and X-ray diffraction reveal that ligand rigidity dictates final cage handedness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.